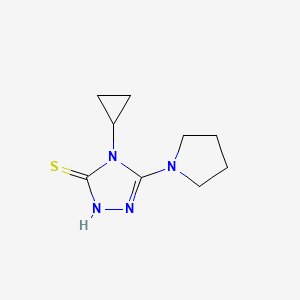

4-cyclopropyl-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol

Description

4-Cyclopropyl-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 4 and a pyrrolidin-1-yl group at position 5, along with a thiol (-SH) moiety at position 2. This structure combines a rigid cyclopropane ring with a saturated pyrrolidine heterocycle, influencing its electronic, steric, and solubility properties. The compound is of interest in medicinal chemistry due to the pharmacological versatility of 1,2,4-triazole derivatives, which are known for antimicrobial, antioxidant, and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-cyclopropyl-3-pyrrolidin-1-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4S/c14-9-11-10-8(12-5-1-2-6-12)13(9)7-3-4-7/h7H,1-6H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEBYXHAQDRANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NNC(=S)N2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl isothiocyanate with 1-pyrrolidinecarboxamide in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles and pyrrolidines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. The compound has been synthesized and tested for its efficacy against various microbial strains. Studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of several triazole derivatives, including 4-cyclopropyl-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol. The results indicated that certain modifications to the triazole ring enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 7.8 to 46.9 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. The presence of the triazole moiety is hypothesized to play a crucial role in its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound showed an IC50 value of approximately 5.71 μM against MCF-7 cells, indicating its potential as an effective anticancer agent .

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives are well-documented, and this compound has been evaluated for its effectiveness in seizure models.

Case Study: Seizure Models

In animal models induced with seizures (e.g., PTZ-induced seizures), the compound demonstrated protective effects comparable to standard anticonvulsants. The structure-activity relationship (SAR) analysis suggested that modifications in the pyrrolidine and cyclopropyl groups could enhance anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Studies have shown that variations in substituents on the triazole ring significantly affect biological activity.

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Cyclopropyl | Enhances potency | Important for antimicrobial activity |

| Pyrrolidine | Increases CNS penetration | Critical for anticonvulsant effects |

| Thiol group | Contributes to reactivity | Essential for interaction with biological targets |

Synthesis and Development

The synthesis of this compound involves multi-step reactions that include condensation and cyclization processes. These synthetic routes are essential for producing derivatives with tailored properties for specific applications.

Synthetic Pathway Overview

The synthesis typically follows these steps:

- Formation of the triazole ring via cyclization.

- Introduction of the pyrrolidine moiety through nucleophilic substitution.

- Functionalization at the thiol position to enhance biological activity.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituents are summarized below:

Key Structural Insights :

- Cyclopropyl vs.

- Pyrrolidin-1-yl vs. Pyrrole : The saturated pyrrolidine (target) offers conformational flexibility and basicity, contrasting with the aromatic pyrrole’s planar rigidity and π-stacking capability .

Activity Insights :

- The target compound’s pyrrolidinyl group may favor interactions with enzymes requiring flexible, basic motifs, while its cyclopropyl group could reduce oxidative metabolism compared to phenyl analogs .

- Antioxidant efficacy is highly substituent-dependent: electron-donating groups (e.g., -NH2 in ) outperform electron-withdrawing cyclopropyl in radical scavenging .

Physicochemical Properties

Property Insights :

Biological Activity

4-Cyclopropyl-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 923215-66-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 210.3 g/mol. The compound features a triazole ring and a thiol group, which are crucial for its biological activity.

Antitumor Activity

The triazole moiety has been associated with anticancer properties. Research suggests that compounds containing triazole rings can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on related compounds have demonstrated their ability to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors . Further exploration of this compound could reveal similar effects.

Anticonvulsant Activity

Some triazole derivatives have been evaluated for anticonvulsant activity. The presence of the pyrrolidine group in this compound may enhance its neuroprotective effects by modulating neurotransmitter systems. Research has shown that compounds with similar structures can significantly reduce seizure frequency in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Structural Feature | Biological Activity |

|---|---|

| Triazole Ring | Antifungal and anticancer activity |

| Pyrrolidine Group | Potential neuroprotective effects |

| Thiol Group | Enhances reactivity and binding affinity |

Case Studies

Several case studies have investigated the biological activities of triazole derivatives:

- Antifungal Activity : A study demonstrated that triazole derivatives exhibited significant inhibition against Candida species. The mechanism involved disruption of ergosterol biosynthesis .

- Anticancer Properties : Another research highlighted a triazole derivative that showed potent cytotoxicity against breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Neuroprotective Effects : A compound structurally similar to this compound was found to reduce seizure activity in rodent models, suggesting potential as an anticonvulsant agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-cyclopropyl-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

- Methodological Answer: The synthesis typically involves multi-step heterocyclization. For analogous triazole-thiol derivatives, acylation of cyclopropanecarboxylic acid hydrazide, followed by nucleophilic addition of phenylisothiocyanate and alkaline cyclization, is employed . Key intermediates (e.g., thiosemicarbazides) are characterized via ¹H NMR (e.g., δ 13.5 ppm for SH-group) and IR spectroscopy (ν 2550–2600 cm⁻¹ for S-H stretch). Purity is confirmed via HPLC-MS with >95% purity thresholds .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

- Methodological Answer: ¹H/¹³C NMR resolves cyclopropyl (δ 1.0–2.0 ppm, multiplet) and pyrrolidinyl (δ 2.5–3.5 ppm) protons. IR spectroscopy identifies thiol (2550–2600 cm⁻¹) and triazole ring (1500–1600 cm⁻¹) vibrations. Elemental analysis (C, H, N, S) validates stoichiometry, with deviations ≤0.3% . LC-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally related 1,2,4-triazole-3-thiol derivatives?

- Methodological Answer: Analogous compounds show antifungal (e.g., Candida albicans MIC 8–32 µg/mL) and kinase-inhibitory activity (e.g., anaplastic lymphoma kinase inhibition via molecular docking with 2XP2 ligand). Screening involves in vitro microdilution assays and molecular docking (AutoDock Vina) against targets like COX-2 (PDB: 5KIR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for S-alkyl derivatives of this compound?

- Methodological Answer: Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields (15–20% increase) by enhancing cyclization efficiency . Solvent optimization (e.g., ethanol vs. DMF) and temperature control (60–80°C) minimize side products. DoE (Design of Experiments) identifies critical factors (e.g., molar ratio, catalyst loading) .

Q. What computational strategies resolve contradictions between in silico predictions and experimental bioactivity data?

- Methodological Answer: Discrepancies arise from solvent effects and protein flexibility in docking. Advanced methods include:

- Molecular dynamics simulations (50 ns, AMBER) to assess binding stability.

- ADME/Tox profiling (SwissADME) to account for bioavailability limitations.

- Free energy perturbation (FEP) to quantify binding affinity differences .

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) alter biological activity and selectivity?

- Methodological Answer: Comparative SAR studies show cyclopropyl enhances metabolic stability (e.g., t₁/₂ increase from 2.5 to 4.7 hours in microsomal assays) but reduces solubility. CoMFA/CoMSIA models quantify steric/electronic effects on COX-2 inhibition (q² > 0.5). Pyrrolidinyl groups improve blood-brain barrier penetration (logBB > 0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.